4-Bromo-3-phenyl-1H-pyrazole
Overview
Description
“4-Bromo-3-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a heteroaryl halide and a pyrazole derivative . The compound is typically stored at room temperature and has a physical form of a white to slightly pale yellow crystal or powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Bromo-3-phenyl-1H-pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-phenyl-1H-pyrazole” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The InChI code for this compound is 1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H, (H,11,12) .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-Bromo-3-phenyl-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
“4-Bromo-3-phenyl-1H-pyrazole” is a solid compound with a melting point of 115 °C . It is stored at room temperature and has a physical form of a white to slightly pale yellow crystal or powder .
Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
“4-Bromo-3-phenyl-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including materials science and medicinal chemistry.
Preparation of Solid Hexacoordinate Complexes
This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.
Synthesis of Various Pharmaceutical Compounds
“4-Bromo-3-phenyl-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds . These could include inhibitors that have potential therapeutic applications.
Precursor for Further Transformation
The compound, with a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus, can be considered as a desirable starting compound for further transformation . This makes it a valuable tool in synthetic chemistry.
Functionalization via Metalation Reactions
Bromo (hetero)arenes, such as “4-Bromo-3-phenyl-1H-pyrazole”, are valuable starting materials for further functionalization, for instance via metalation reactions . This can lead to the creation of a wide range of new compounds.
Transition-Metal-Catalyzed Cross Coupling Reactions
Another potential application of “4-Bromo-3-phenyl-1H-pyrazole” is in transition-metal-catalyzed cross coupling reactions . These reactions are a key tool in the synthesis of complex organic molecules.
Safety and Hazards
“4-Bromo-3-phenyl-1H-pyrazole” is classified under GHS07 and has hazard statements H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Future Directions
The future directions for “4-Bromo-3-phenyl-1H-pyrazole” could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, more research could be conducted to discover new and improved applications for this compound .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-phenyl-1H-pyrazole are Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
For instance, it has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
It has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may have potential effects on cellular energy metabolism.
properties
IUPAC Name |
4-bromo-5-phenyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUSLGMGSYTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415917 | |
Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13808-65-6 | |
Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13808-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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